molecular formula C10H11BrClNO B14065290 1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one

1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14065290
M. Wt: 276.56 g/mol
InChI Key: AYYXFUSFYPPVMQ-UHFFFAOYSA-N
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Description

1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one is an organic compound that features a unique combination of functional groups, including an amino group, a bromomethyl group, and a chloropropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 4-aminoacetophenone to introduce the bromomethyl group, followed by a Friedel-Crafts acylation to attach the chloropropanone moiety. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromomethyl group can be reduced to a methyl group.

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the bromomethyl group under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biochemical probes and as a building block for bioactive molecules.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the bromomethyl group can participate in electrophilic reactions, and the chloropropanone moiety can act as a reactive site for nucleophilic attack. These interactions can modulate biological pathways and influence the compound’s activity in various applications.

Comparison with Similar Compounds

    1-(4-Amino-3-methylphenyl)-3-chloropropan-1-one: Lacks the bromine atom, which affects its reactivity and applications.

    1-(4-Nitro-3-(bromomethyl)phenyl)-3-chloropropan-1-one: Contains a nitro group instead of an amino group, leading to different chemical properties and uses.

    1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-one:

Uniqueness: 1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one is unique due to the specific combination of functional groups, which provides a versatile platform for various chemical transformations and applications. The presence of both bromomethyl and chloropropanone groups allows for diverse reactivity, making it a valuable compound in synthetic chemistry and related fields.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[4-amino-3-(bromomethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H11BrClNO/c11-6-8-5-7(1-2-9(8)13)10(14)3-4-12/h1-2,5H,3-4,6,13H2

InChI Key

AYYXFUSFYPPVMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCl)CBr)N

Origin of Product

United States

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